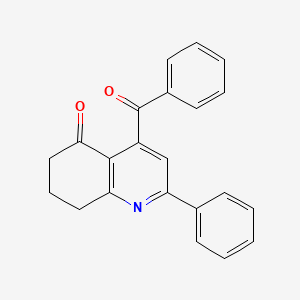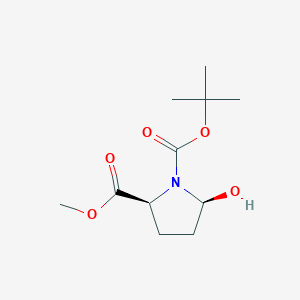
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a formyl group attached to a pyrrolidine ring, which is further connected to a methylpropan-2-yl carbamate moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-formylpyrrolidine with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(1-Carboxypyrrolidin-3-yl)-2-methylpropan-2-yl carbamate.
Reduction: 1-(1-Hydroxymethylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate moiety can also interact with various receptors, affecting their signaling pathways. These interactions can result in a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl carbamate can be compared with other similar compounds, such as:
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl acetate: Similar structure but with an acetate group instead of a carbamate.
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl amide: Similar structure but with an amide group instead of a carbamate.
1-(1-Formylpyrrolidin-3-yl)-2-methylpropan-2-yl ether: Similar structure but with an ether group instead of a carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[1-(1-formylpyrrolidin-3-yl)-2-methylpropan-2-yl] carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,15-9(11)14)5-8-3-4-12(6-8)7-13/h7-8H,3-6H2,1-2H3,(H2,11,14) |
InChI Key |
UIKMRIQUVPWIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCN(C1)C=O)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

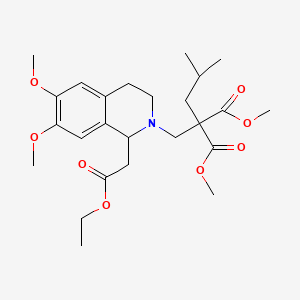
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
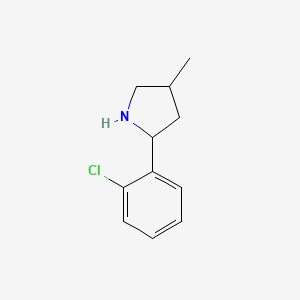
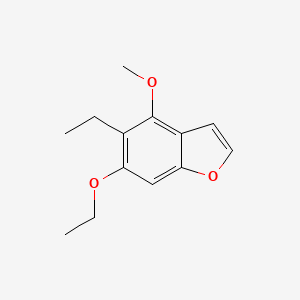
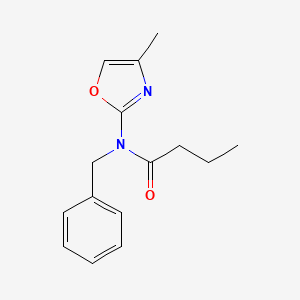

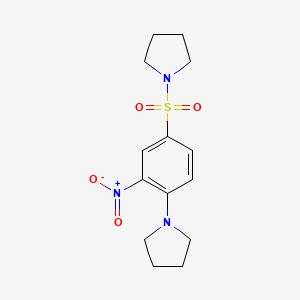
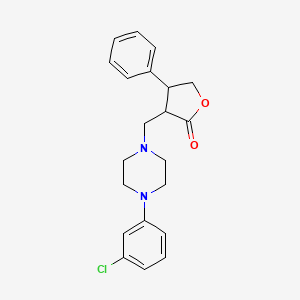
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
